N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine
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Overview
Description
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 2-chloropyridin-4-ylmethyl group and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridin-4-ylmethylamine and cyclobutanone.
Formation of Intermediate: The 2-chloropyridin-4-ylmethylamine is reacted with cyclobutanone under reductive amination conditions to form the intermediate N-[(2-chloropyridin-4-yl)methyl]cyclobutanamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclobutanamine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)nicotinamide: Similar in structure but with a nicotinamide core.
(2-Chloropyridin-4-yl)methanol: Contains a hydroxymethyl group instead of the cyclobutanamine core.
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine: Features an ethane-1,2-diamine core instead of cyclobutanamine.
Uniqueness
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with molecular targets and provides opportunities for the development of novel compounds with specific applications .
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-N-methylcyclobutanamine |
InChI |
InChI=1S/C11H15ClN2/c1-14(10-3-2-4-10)8-9-5-6-13-11(12)7-9/h5-7,10H,2-4,8H2,1H3 |
InChI Key |
FRJXFJJSNKCCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=NC=C1)Cl)C2CCC2 |
Origin of Product |
United States |
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